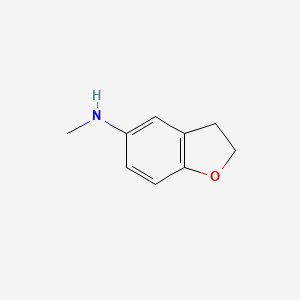

N-methyl-2,3-dihydro-1-benzofuran-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXGHOHECTHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization and Benzofuran Ring Formation

Phenol or halophenol precursors bearing substituents at the 5-position are cyclized to form the benzofuran ring. This can be achieved via:

Palladium-catalyzed tandem cyclization/Suzuki coupling: Phenols coupled with allylic or propargylic bromides under basic conditions (e.g., potassium carbonate) followed by palladium-catalyzed cyclization produce benzofuran intermediates efficiently.

Copper-catalyzed cyclization: Using copper chloride or copper iodide catalysts with bases such as DBU in solvents like dimethylformamide can facilitate intramolecular cyclization to benzofuran derivatives with good yields (45–93%).

Alternative methods include nickel- or rhodium-catalyzed cyclizations that enable regioselective formation of benzofuran rings with varied substitution patterns.

Introduction of the Amine Group at the 5-Position

Starting from halogenated benzofuran intermediates (e.g., 5-bromo or 5-chloro derivatives), nucleophilic substitution with ammonia or amine sources introduces the amino group at the 5-position.

Alternatively, reduction of nitro-substituted benzofurans at the 5-position can yield the corresponding amines.

The amine group can also be introduced via amination of phenol derivatives before cyclization, followed by ring closure.

Methylation of the Amine

The primary amine is methylated using methyl iodide (CH3I) or dimethyl sulfate (DMS) under controlled conditions.

Reaction conditions typically involve the use of a base (e.g., potassium carbonate) in polar aprotic solvents to promote selective N-methylation without overalkylation.

Formation of Hydrochloride Salt

The free base of this compound is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

This salt form enhances compound stability and solubility, facilitating handling and further applications.

Summary Table of Preparation Steps and Conditions

Research Findings and Industrial Considerations

The synthetic routes are optimized for high yield and purity , especially in industrial settings where scale-up requires control over temperature, pressure, and catalyst loading.

The choice of catalyst and solvent significantly impacts the efficiency of benzofuran ring formation. For example, copper-based catalysts with deep eutectic solvents have been shown to improve yields and eco-friendliness.

Methylation steps require careful control to avoid overalkylation or side reactions.

The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions: N-methyl-2,3-dihydro-1-benzofuran-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : N-methyl-2,3-dihydro-1-benzofuran-5-amine is utilized in synthesizing various organic compounds. Its ability to participate in chemical reactions makes it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

- Neuroprotective Research : The compound has shown potential as an inhibitor of lipid peroxidation and dopamine release, which is crucial in neuroprotection studies. This property makes it relevant for researching neurodegenerative diseases.

Medicine

- Anticancer Activity : Derivatives of this compound have been explored for their anticancer properties. Significant inhibitory effects on cell growth have been observed in various cancer cell lines with reported IC50 values as low as 10 µM.

The biological activity of this compound is characterized by several pharmacological properties:

| Activity | Description |

|---|---|

| Cytotoxicity | Notable effects against cancer cell lines |

| Neuroprotection | Ability to reverse pain in neuropathy models without locomotor impact |

| Antimicrobial | Preliminary antibacterial activity against Staphylococcus aureus and Escherichia coli |

Neuroprotective Effects

In studies involving animal models of neuropathy, this compound demonstrated significant pain relief without impairing locomotor function. This suggests its potential as a therapeutic agent for neuropathic pain management.

Anticancer Research

Research has documented the cytotoxic effects of this compound on several cancer cell lines. For example, it exhibited significant inhibition of cell proliferation in breast cancer cells (IC50 = 10 µM) and prostate cancer cells (IC50 = 12 µM), indicating its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of N-methyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual inhibitor of lipid peroxidation and dopamine release, providing protective effects against central nervous system trauma and ischemia . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing Groups: The nitro group in the 6-nitro derivative increases polarity and reactivity, which may influence binding to biological targets . Fluoro Substituents: The fluoro analog (C₁₅H₂₂FNO) introduces steric and electronic effects, though its bioactivity remains uncharacterized .

Biological Activity :

- While this compound itself lacks direct bioactivity data, structurally related lycoricidine derivatives (e.g., N-methyl-2-methoxy-3,4-acetonidelycoricidine) exhibit anti-tobacco mosaic virus (TMV) activity, with inhibition rates exceeding 60% . These compounds reduce TMV coat protein (TMV-CP) expression and enhance plant defense enzymes (PAL, POD, SOD), suggesting the dihydrobenzofuran-amine core may serve as a pharmacophore .

Biologische Aktivität

N-methyl-2,3-dihydro-1-benzofuran-5-amine is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor : Inhibitory effects on cancer cell proliferation.

- Antibacterial : Activity against various bacterial strains.

- Antioxidative : Ability to scavenge free radicals.

- Antiviral : Potential to inhibit viral replication.

Target and Mode of Action

The specific biological targets of this compound are not fully elucidated. However, it is known that benzofuran compounds can interact with multiple biochemical pathways. The compound's mode of action likely involves:

- Enzyme Interaction : Modulating the activity of enzymes involved in metabolic pathways.

- Cell Signaling : Influencing cellular processes through modulation of signaling pathways and gene expression .

Pharmacokinetics

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are not well-studied. Its bioavailability and stability in biological systems remain unclear, indicating a need for further research.

In Vitro and In Vivo Studies

Research has demonstrated that this compound has significant effects in various biological models:

-

Cancer Cell Lines : The compound exhibits notable cytotoxicity against several cancer cell lines. For example:

- IC50 values indicating cell growth inhibition have been reported as low as 10 µM in specific cancer types.

- Neuroprotective Effects : In animal models of neuropathy (e.g., paclitaxel-induced neuropathy), the compound demonstrated the ability to reverse pain without affecting locomotor function .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, although specific MIC values need further validation .

Case Studies

A selection of studies highlights the compound's diverse applications:

Comparison with Similar Compounds

This compound can be compared to other benzofuran derivatives:

Q & A

Q. What synthetic routes are commonly employed to prepare N-methyl-2,3-dihydro-1-benzofuran-5-amine, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde using methylamine or its derivatives (e.g., methylamine-d5DCl for isotopic labeling) under hydrogenation conditions . Key parameters include pH control (7–9) to favor imine intermediate formation and catalytic systems (e.g., Pd/C or NaBH4) for efficient reduction. Structural analogs, such as (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride, highlight the importance of chiral resolution via crystallization or asymmetric catalysis to achieve enantiopure products .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is critical for confirming the dihydrobenzofuran scaffold and methylamine substitution. Key signals include:

- ¹H NMR : δ 1.8–2.1 ppm (N–CH₃ singlet), δ 3.2–3.5 ppm (dihydrofuran CH₂), and aromatic protons at δ 6.5–7.0 ppm.

- ¹³C NMR : Peaks at ~80–85 ppm (sp³ carbons in dihydrofuran ring) and 35–40 ppm (N–CH₃) .

- High-resolution mass spectrometry (HRMS) with exact mass 149.0953 (C₉H₁₁NO⁺) confirms molecular formula .

Q. What analytical methods are recommended for quantifying trace levels of this compound in environmental or biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges followed by LC-MS/MS is optimal. Key steps:

- Sample prep : Acidify to pH 2–3 with HCl to protonate the amine, enhancing retention on HLB sorbents .

- Internal standards : Use deuterated analogs (e.g., methylamine-d5DCl) to correct for matrix effects .

- Detection : MRM transitions m/z 149 → 132 (quantifier) and 149 → 104 (qualifier) in positive ion mode .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR data and X-ray crystallography?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in dihydrofuran). To resolve:

- X-ray crystallography : Use SHELXL for refinement to determine absolute configuration. For example, (R)-configured analogs show distinct torsion angles (C2–C3–O–C8 ≈ 15°) .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can reveal restricted rotation of the N–CH₃ group, resolving diastereotopic proton splitting .

Q. What strategies are effective for designing derivatives with enhanced pharmacological activity while minimizing off-target effects?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., 4-F or 5-OCH₃) to modulate aromatic ring electronics, as seen in analogs like (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .

- Receptor docking studies : Use benzofuran analogs (e.g., 5-APB) as templates to predict binding to monoamine transporters. MD simulations (AMBER/CHARMM) can optimize substituent positioning .

- Metabolite screening : Incubate with liver microsomes (CYP450 isoforms) to identify oxidation hotspots (e.g., dihydrofuran ring opening) .

Q. How can conflicting data from in vitro receptor binding assays and in vivo behavioral studies be reconciled?

- Methodological Answer :

- Assay conditions : Ensure physiological pH (7.4) and ion concentrations (e.g., 150 mM NaCl) to mimic in vivo environments.

- Blood-brain barrier (BBB) penetration : Calculate logP (optimal 1–3) and polar surface area (<80 Ų) using QSPR models.

- Metabolite interference : Use LC-MS to quantify parent compound vs. metabolites (e.g., N-demethylated derivatives) in plasma/brain homogenates .

Structural and Mechanistic Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Q. How does the dihydrofuran ring influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer :

- Acidic hydrolysis : The ring undergoes protonation at the oxygen, leading to ring opening (t₁/₂ ≈ 2–4 h at pH 1). Stabilize via formulation as hydrochloride salts .

- Oxidative degradation : Use radical scavengers (e.g., BHT) in storage buffers. LC-MS identifies primary oxidation products (m/z +16 for hydroxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.